1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine hydrochloride
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Overview
Description
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine hydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a difluoroethoxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and 2,2-difluoroethanol.
Formation of Intermediate: The first step involves the etherification of 4-hydroxy-3-methoxybenzaldehyde with 2,2-difluoroethanol under acidic conditions to form 4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde.
Reductive Amination: The intermediate is then subjected to reductive amination with ethanamine in the presence of a reducing agent like sodium cyanoborohydride to yield 1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanamine.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-(2,2-difluoroethoxy)-3-methoxybenzoic acid.
Reduction: Formation of 1-[4-(2,2-difluoroethoxy)-3-methoxycyclohexyl]ethanamine.
Substitution: Formation of 1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanamine derivatives with different substituents.
Scientific Research Applications
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethoxy and methoxy groups may enhance its binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride: Similar structure but with a methanamine group instead of ethanamine.
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]propanamine hydrochloride: Contains a propanamine group, offering different pharmacokinetic properties.
Uniqueness
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the difluoroethoxy group can significantly influence its reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2.ClH/c1-7(14)8-3-4-9(10(5-8)15-2)16-6-11(12)13;/h3-5,7,11H,6,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYHFQIQSSLNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC(F)F)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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